molecular formula C14H11ClN2O2S2 B2955211 Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate CAS No. 662138-31-0

Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate

Cat. No. B2955211
CAS RN: 662138-31-0
M. Wt: 338.82
InChI Key: VDEAIMSMODRTAK-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate” is a chemical compound with the molecular formula C14H11ClN2O2S2 and a molecular weight of 338.83 . It is also known by its CBNumber: CB8141695 and MDL Number: MFCD00729061 .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a compound related to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate, has been studied for its potential in synthesizing new derivatives of quinazolin-4-one moiety. This compound was synthesized through a series of steps from anthranilic acid and was used to produce various hydrazones and Azetidines compounds, emphasizing its role in creating heterocyclic compounds (AL-ALAAF & Al-iraqi, 2021).

Aldose Reductase Inhibition

A study on iminothiazolidin-4-one acetate derivatives, which are structurally similar to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate, revealed their role as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds showed potential as novel drugs for treating diabetic complications, demonstrating the medicinal significance of similar structures (Ali et al., 2012).

Antimicrobial Properties

Compounds structurally related to Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate have been synthesized and evaluated for their antimicrobial properties. These novel imines and thiazolidinones showed significant antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Fuloria et al., 2009).

Antibacterial Activities

Similar compounds have been synthesized and tested for their antibacterial activities. Notably, derivatives with specific substituents showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This highlights the compound's relevance in addressing antibiotic resistance (Tsubouchi et al., 1994).

Anticancer Properties

Some derivatives of Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate have shown potential in cancer treatment. Compounds with similar structures were evaluated against various cancer lines, including leukemia, melanoma, and breast cancer, indicating their application in oncology (Ostapiuk et al., 2015).

properties

IUPAC Name

methyl 2-[[4-(3-chloro-4-cyano-1,2-thiazol-5-yl)phenyl]methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c1-19-12(18)8-20-7-9-2-4-10(5-3-9)13-11(6-16)14(15)17-21-13/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEAIMSMODRTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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